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Compound of Interest

Compound Name: 1,2-Dimethyl-4-propylbenzene

Cat. No.: B12646879 Get Quote

An In-depth Technical Guide to the Thermodynamic Properties of Substituted Propylbenzenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

key substituted propylbenzenes, focusing on n-propylbenzene and its isomer,

isopropylbenzene (cumene). Understanding these properties is crucial for predicting the

stability, reactivity, and behavior of these molecules in chemical reactions and processes, which

is essential for fields ranging from chemical synthesis to drug development.[1] This document

summarizes experimentally determined and computationally calculated thermodynamic data,

details the methodologies used for these measurements, and presents logical workflows for

both experimental and computational determinations.

Quantitative Thermodynamic Data
The following tables summarize key thermodynamic properties for n-propylbenzene and

isopropylbenzene (cumene) at standard conditions (298.15 K and 1 bar), compiled from

various sources.

Table 1: Thermodynamic Properties of n-Propylbenzene (C₉H₁₂)
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Property Symbol Phase Value Units
Reference(s
)

Enthalpy of
Formation

ΔfH° Gas 7.82 ± 0.84 kJ/mol [2]

Enthalpy of

Formation
ΔfH° Liquid -26.3 kJ/mol [3]

Standard

Entropy
S° Gas 397.86 J/mol·K [2]

Standard

Entropy
S° Liquid 271.9 J/mol·K [3]

Heat

Capacity (Cp)
Cp Liquid 184.0 J/mol·K [3]

Enthalpy of

Vaporization
ΔvapH° Liquid 44.0 kJ/mol [4]

| Enthalpy of Fusion | ΔfusH | Solid | 8.498 | kJ/mol |[5] |

Table 2: Thermodynamic Properties of Isopropylbenzene (Cumene, C₉H₁₂)
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Property Symbol Phase Value Units
Reference(s
)

Enthalpy of
Formation

ΔfH° Gas 3.9 ± 1.2 kJ/mol [6]

Enthalpy of

Formation
ΔfH° Liquid -39.9 ± 1.1 kJ/mol [6]

Standard

Entropy
S° Gas 389.95 ± 1.26 J/mol·K [6]

Standard

Entropy
S° Liquid 257.3 ± 1.3 J/mol·K [6]

Heat

Capacity (Cp)
Cp Liquid 196.94 J/mol·K [6]

Enthalpy of

Vaporization
ΔvapH° Liquid 44.5 kJ/mol [7]

| Enthalpy of Fusion | ΔfusH | Solid | 6.899 | kJ/mol |[6] |

Experimental Protocols for Thermodynamic
Measurement
The determination of the thermodynamic properties listed above relies on precise experimental

techniques. Calorimetry is the primary method for measuring the energy changes that

accompany chemical reactions and physical transformations.[8]

Combustion Calorimetry
This technique is used to determine the enthalpy of combustion (ΔcH°), from which the

standard enthalpy of formation (ΔfH°) is derived.

Principle: A precisely weighed sample of the substance is completely combusted in the

presence of high-pressure oxygen inside a sealed, robust container known as a "bomb

calorimeter".[9][10]
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Methodology:

Sample Preparation: A small, accurately weighed sample of the liquid (e.g., n-

propylbenzene) is placed in a crucible within the reaction container (the bomb).

Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete

combustion.

Immersion: The bomb is submerged in a known quantity of water in an insulated outer

container (the calorimeter). The entire system is allowed to reach thermal equilibrium.

Ignition: The sample is ignited by passing an electrical current through an ignition wire.

Measurement: The heat released by the exothermic combustion reaction is absorbed by

the bomb and the surrounding water, causing a temperature increase.[10] This

temperature change is meticulously measured.

Calculation: The heat of combustion is calculated based on the temperature rise and the

previously determined heat capacity of the calorimeter.[10] Using Hess's Law, the

standard enthalpy of formation of the compound is then calculated from the enthalpy of

combustion and the known standard enthalpies of formation of the products (CO₂ and

H₂O).

Adiabatic Heat-Capacity Calorimetry
This method is employed to measure heat capacities (Cp) as a function of temperature with

high accuracy. From this data, standard entropy (S°) and changes in enthalpy can be

calculated.

Principle: A known quantity of heat is supplied to a sample under adiabatic conditions (no

heat exchange with the surroundings), and the resulting temperature increase is measured.

Methodology:

Sample Containment: The sample is placed in a sealed container within the calorimeter.

Cooling: The sample is cooled to a very low temperature, often near absolute zero.
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Heating Increments: Electrical energy is supplied to a heater in contact with the sample in

small, precise, and known increments.

Temperature Measurement: After each heating period, the system is allowed to reach

thermal equilibrium, and the temperature rise is accurately measured.

Calculation: The heat capacity at a given temperature is calculated from the amount of

heat added and the measured temperature change. By performing this over a wide

temperature range, a curve of heat capacity versus temperature is generated. The

standard entropy at 298.15 K is then calculated by integrating the C_p/T curve from 0 K to

298.15 K, in accordance with the third law of thermodynamics.

Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to measure the difference in the amount of heat

required to increase the temperature of a sample and a reference.[11]

Principle: The instrument measures the heat flow associated with transitions in a material as

a function of temperature.[12]

Methodology: A sample and a reference material are heated or cooled at a controlled rate.

The difference in heat flow to the sample and reference is measured. This is particularly

useful for determining the enthalpy of phase transitions, such as the enthalpy of fusion

(melting).[11][13]
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Experimental Workflow for Thermodynamic Property Determination
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(via 3rd Law)
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Caption: Workflow for experimental determination of thermodynamic properties.

Computational Protocols for Thermodynamic
Estimation
Alongside experimental methods, computational chemistry provides powerful tools for

estimating thermodynamic properties. These methods are particularly valuable for compounds

that are difficult to synthesize or handle.

Group Additivity Methods
The Benson group additivity method is a well-established technique for estimating

thermodynamic properties of organic molecules in the gas phase.[14][15]
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Principle: This method assumes that the thermodynamic properties of a molecule can be

approximated by summing the contributions of its constituent functional groups.[15] Each

group's contribution is a predetermined value derived from experimental data of many

related compounds.

Methodology:

Decomposition: The molecule (e.g., isopropylbenzene) is deconstructed into its

fundamental groups (e.g., C-(H)(C)₂, C-(CB)(H)₂, CB-(H), etc.).[14]

Summation: The tabulated values for the enthalpy of formation, entropy, and heat capacity

for each group are summed.

Corrections: Corrections are applied for factors like symmetry number and non-nearest-

neighbor interactions (e.g., gauche interactions) to refine the estimate.[14]

Quantum Chemistry Methods
Ab initio (from first principles) quantum chemistry methods calculate the energy of a molecule

by solving the electronic Schrödinger equation, providing highly accurate thermodynamic data.

Principle: These methods model the electronic structure of a molecule to determine its total

energy. Statistical mechanics is then used to calculate thermodynamic properties like

enthalpy, entropy, and Gibbs free energy from the molecule's computed vibrational

frequencies and rotational constants.[16]

Common Methodologies:

Density Functional Theory (DFT): Methods like B3LYP offer a good balance between

computational cost and accuracy for many systems.[17]

Composite Methods: High-accuracy methods like Gaussian-n (e.g., G3, G4) and Complete

Basis Set (CBS) methods apply a series of calculations and empirical corrections to

achieve results close to experimental accuracy.[17]

Typical Workflow:
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Structure Optimization: The 3D geometry of the molecule is optimized to find its lowest

energy conformation.

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry.

These are essential for determining the zero-point vibrational energy and the vibrational

contributions to entropy and heat capacity.

Thermochemical Analysis: A statistical mechanics analysis is performed using the

computed electronic energy, rotational constants, and vibrational frequencies to yield the

final thermodynamic properties.

Computational Workflow for Thermodynamic Property Estimation

Input Definition

Output

Define Molecular
Structure (e.g., Cumene)
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Caption: Workflow for computational estimation of thermodynamic properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12646879#thermodynamic-properties-of-substituted-
propylbenzenes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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